Trimethyl borate

Description

Properties

IUPAC Name |

trimethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRECIMRULFAWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO3, Array | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037738 | |

| Record name | Trimethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67.5 °C, 68 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.915 g/cu cm, Relative density (water = 1): 0.915 | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18 | |

| Record name | Trimethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, moisture-sensitive liquid; fumes in air | |

CAS No. |

121-43-7, 3349-42-6 | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3349-42-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82U64J6F5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29.3 °C, -29 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Trimethyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in organic synthesis and materials science.[1] As the simplest trialkyl borate ester, it serves as a key intermediate in the production of vital reducing agents like sodium borohydride (B1222165) and as a precursor to boronic acids, which are indispensable in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique properties, including its high flammability and characteristic green flame, also make it a subject of academic and practical curiosity.[1] This guide provides an in-depth overview of the physical and chemical properties of trimethyl borate, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Physical Properties of this compound

This compound is a colorless, volatile liquid at room temperature with a characteristic sweet, ester-like odor.[3][4] It is a highly flammable substance and is sensitive to moisture, readily hydrolyzing in the presence of water.[5][6] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BO₃ | [1] |

| Molar Mass | 103.91 g/mol | [1][7] |

| Appearance | Colorless liquid | [1][7] |

| Melting Point | -29 °C to -34 °C | [1][7][8] |

| Boiling Point | 67 °C to 69 °C | [1][8] |

| Flash Point | -8 °C to -13 °C | [7][8][9] |

| Vapor Pressure | 137 - 182 hPa at 25 °C | [7][10] |

| Vapor Density | 3.59 (Air = 1) | [5][11] |

| Ignition Point | 305 °C | [10] |

Optical and Other Properties

| Property | Value | Source(s) |

| Density | 0.915 - 0.932 g/cm³ at 20 °C | [1][7][11] |

| Refractive Index (n₂₀/D) | 1.3568 - 1.36 | [8][11] |

| Solubility | Decomposes in water. Miscible with ether, methanol, hexane, tetrahydrofuran, and other organic solvents. | [5][6] |

| Viscosity | 0.5 cP at 20 °C | [12] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the electron-deficient nature of the central boron atom, making it a weak Lewis acid.[1][2] It is highly reactive towards nucleophiles and is particularly sensitive to moisture.

Hydrolysis: this compound rapidly hydrolyzes in the presence of water to form boric acid and methanol.[5][7] This reaction is typically fast and is a key consideration for its handling and storage, which must be under anhydrous conditions.[6][13]

Reaction with Grignard Reagents (Boronic Acid Synthesis): A cornerstone of its utility in organic synthesis is its reaction with Grignard reagents (R-MgX). This reaction forms a boronate intermediate, which upon acidic hydrolysis, yields a boronic acid (RB(OH)₂).[2][9] These boronic acids are crucial substrates for Suzuki-Miyaura cross-coupling reactions. To prevent multiple additions of the Grignard reagent, this reaction is typically carried out at very low temperatures, such as -78 °C.[9][14]

Brown-Schlesinger Process: this compound is a primary precursor for the industrial production of sodium borohydride (NaBH₄) via the Brown-Schlesinger process.[1][15] This involves the reaction of this compound with sodium hydride (NaH) at elevated temperatures.[15][16]

Combustion: It is a highly flammable liquid that burns with a characteristic and vibrant green flame, producing boron trioxide and combustion products of the methyl groups.[1][7]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound requires specific experimental procedures, especially given its volatility and moisture sensitivity.

Determination of Boiling Point (Distillation Method)

The boiling point of a volatile liquid like this compound can be accurately determined using simple distillation.[17][18]

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

-

Sample Preparation: Place approximately 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.

-

Data Recording: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This stable temperature is the boiling point. The barometric pressure should also be recorded as boiling point is pressure-dependent.[18][19]

Determination of Flash Point (Closed-Cup Method)

The flash point of a highly flammable liquid such as this compound is determined using a closed-cup tester to ensure safety and accuracy. The ASTM D56 (Tag Closed Cup) or ASTM D93 (Pensky-Martens Closed Cup) methods are standard.[1][5][8]

-

Apparatus: Use a Tag or Pensky-Martens closed-cup apparatus.

-

Sample Introduction: Place the specified volume of this compound (e.g., 50 mL for ASTM D56) into the test cup.[1]

-

Heating: The sample is heated at a slow, constant rate. In the Pensky-Martens method, the sample is stirred.[1][8]

-

Ignition Test: At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its moisture sensitivity, preparing an NMR sample of this compound requires an inert atmosphere.[13]

-

Sample Preparation: In a glovebox or using a Schlenk line, dissolve 5-25 mg of this compound in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that has been stored over molecular sieves.[20][21]

-

Tube Sealing: Transfer the solution to an NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable Teflon tap is recommended to maintain an inert atmosphere.[11]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the methoxy (B1213986) groups.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a small drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[4][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing just a drop of the liquid directly on the ATR crystal.[6][22]

-

Background Collection: First, run a background spectrum of the clean, empty salt plates or ATR crystal.

-

Sample Analysis: Acquire the spectrum of the sample. Key vibrational bands to observe include B-O stretching and C-H stretching of the methyl groups.

Conclusion

This compound is a versatile and reactive compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of boronic acids and sodium borohydride underscores its importance in modern chemistry. A thorough understanding of its properties, particularly its moisture sensitivity and flammability, is crucial for its safe handling and effective use in research and development. The experimental protocols outlined in this guide provide a foundation for the accurate characterization and application of this valuable reagent.

References

- 1. delltech.com [delltech.com]

- 2. nbinno.com [nbinno.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. researchgate.net [researchgate.net]

- 5. scimed.co.uk [scimed.co.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. benchchem.com [benchchem.com]

- 10. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. vernier.com [vernier.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. organomation.com [organomation.com]

- 22. jascoinc.com [jascoinc.com]

An In-Depth Technical Guide to the Synthesis of Trimethyl Borate from Boric Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl borate (B1201080) from boric acid and methanol (B129727). It includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathway and experimental workflow, designed to meet the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Trimethyl borate, B(OCH₃)₃, is a versatile chemical intermediate with significant applications in organic synthesis, serving as a precursor to boronic acids for Suzuki couplings, a key reagent in the production of sodium borohydride, and finding use as a flame retardant and antioxidant.[1] The synthesis from boric acid and methanol is a common and cost-effective production method.[1][2] This guide delves into the core principles and practical execution of this important esterification reaction.

The reaction is a reversible equilibrium between boric acid and methanol to produce this compound and water.[2][3]

B(OH)₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O

To drive the equilibrium towards the product side, an excess of methanol is typically used, and the water formed during the reaction is removed.[3][4] A common challenge in this synthesis is the formation of a low-boiling azeotrope between this compound and methanol, which complicates the isolation of the pure product.[5][6]

Reaction Mechanism and Catalysis

The esterification of boric acid with methanol is often catalyzed by a strong acid, such as sulfuric acid. The catalyst serves two primary functions: it protonates the hydroxyl groups of boric acid, making them better leaving groups, and it acts as a dehydrating agent, sequestering the water produced and shifting the reaction equilibrium towards the formation of this compound.[4][7][8]

The reaction proceeds through a series of protonation and nucleophilic substitution steps. While the detailed mechanism can be complex, a simplified representation of the acid-catalyzed pathway is illustrated below.

Figure 1: Simplified reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from boric acid and methanol have been reported. The following protocols provide detailed procedures for both laboratory-scale synthesis and purification.

Laboratory-Scale Synthesis via Reflux

This protocol is suitable for producing a methanol solution of this compound, often for applications where the pure compound is not required, such as in demonstrations of its characteristic green flame.[4]

Materials and Equipment:

-

Boric acid (H₃BO₃)

-

Methanol (CH₃OH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Pipettes and graduated cylinders

-

Stirring bar and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine 15 g of boric acid with 100 mL of methanol. A large excess of methanol is used to shift the reaction equilibrium.[4]

-

Add a magnetic stir bar to the flask.

-

Slowly and carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic.[1]

-

Assemble a reflux apparatus with the flask and condenser.

-

Heat the mixture to reflux and maintain for 30-60 minutes.[4][7] The low boiling points of methanol and the this compound-methanol azeotrope mean that reflux is achieved quickly.[4]

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

The resulting solution contains this compound in methanol.

Synthesis and Distillation of the Azeotrope

This protocol focuses on the production and isolation of the this compound-methanol azeotrope.

Materials and Equipment:

-

Boric acid (H₃BO₃)

-

Methanol (CH₃OH)

-

Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Heating mantle

Procedure:

-

In a distillation flask, dissolve 124 g (2 moles) of boric acid in 512 g (16 moles) of methanol.[9]

-

Set up the distillation apparatus. An efficient fractionating column is recommended.[7][9]

-

Heat the mixture to begin distillation.

-

Collect the distillate that comes over at a vapor temperature of 54-60 °C. This fraction is the this compound-methanol azeotrope.[9]

-

For higher purity azeotrope, the collected fraction can be redistilled, collecting the fraction boiling at a constant temperature of 54-55 °C.[9]

Purification of this compound from the Azeotrope

Breaking the azeotrope is necessary to obtain pure this compound. Several methods can be employed, including extractive distillation and salting out.

Extractive distillation involves adding a high-boiling solvent that alters the relative volatilities of methanol and this compound.

Materials and Equipment:

-

This compound-methanol azeotrope

-

High-boiling polar solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)[3][10]

-

Extractive distillation column

-

Heating and collection apparatus

Procedure:

-

The this compound-methanol azeotrope is fed into an extractive distillation column.

-

The high-boiling solvent is introduced near the top of the column.

-

The solvent selectively interacts with methanol, increasing its effective boiling point.

-

Substantially pure this compound is collected as the overhead product.

-

The solvent and methanol are collected from the bottom of the column and can be separated for solvent recovery.

This method involves adding a salt that is highly soluble in methanol but not in this compound, causing a phase separation.

Materials and Equipment:

-

This compound-methanol azeotrope

-

Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂)[9]

-

Separatory funnel or other suitable vessel for phase separation

-

Distillation apparatus

Procedure:

-

To the this compound-methanol azeotrope, add anhydrous lithium chloride or calcium chloride.

-

Stir or shake the mixture. Two layers will form. The upper layer is rich in this compound, while the lower layer is a solution of the salt in methanol.[7]

-

Separate the upper layer.

-

The separated upper layer can be distilled to obtain pure this compound, which has a boiling point of 68 °C.[6]

Quantitative Data

The following tables summarize key quantitative data from various reported synthesis and purification methods.

Table 1: Reaction Conditions for this compound Synthesis

| Boric Acid (g) | Methanol (mL) | Catalyst | Catalyst Amount | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 15 | 100 | H₂SO₄ | 2 mL | Reflux | 0.5 | - | [4] |

| 124 | 512 (16 moles) | None specified | - | Distillation | - | 42.5 (of azeotrope) | [9] |

| 61.83 | 200 | H₂SO₄ | 30 mL | Reflux | 0.33 | - | [1] |

| 100 | 300 | Conversion agent | 1.6 mol Boron | 75 | 0.5 | 85 (Boric Acid Conversion) | |

| - | - | - | - | 60-120 | 0.5-2 | - | |

| 250 | 515 | None specified | - | 70 | 3 | 48 |

Table 2: Purification of this compound from Azeotrope

| Method | Reagent | Reagent Amount | Purity of this compound (%) | Yield (%) | Reference |

| Sulfuric Acid Extraction | Conc. H₂SO₄ | 4 x 3 mL for 26.5 g azeotrope | 91.5-92.0 | 58.3-69 | [9] |

| Salting Out | Anhydrous CaCl₂ | 4.0 g for 24.0 g azeotrope | 95.8 | 51.0 | [9] |

| Salting Out | Anhydrous LiCl | 120 g for 1000 g azeotrope | 99.5-99.7 | 96 (of borate in upper layer) | [7] |

| Extractive Distillation | Dimethyl sulfoxide | - | >99 | - | [3] |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for this compound synthesis and purification.

Safety Considerations

-

Methanol is toxic and flammable. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

-

This compound is flammable and should be handled away from ignition sources.

-

The reaction should be performed with appropriate fire safety measures in place.

Conclusion

The synthesis of this compound from boric acid and methanol is a well-established and scalable process. The primary challenges lie in driving the reversible reaction to completion and in the subsequent separation of the product from its azeotrope with methanol. By employing an excess of methanol, utilizing an acid catalyst and dehydrating agent, and selecting an appropriate purification method such as extractive distillation or salting out, high yields of pure this compound can be achieved. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. US2739979A - Preparation of boric acid esters - Google Patents [patents.google.com]

Trimethyl borate CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethyl borate (B1201080), detailing its chemical and physical properties, molecular structure, synthesis protocols, and key applications in research and development.

Core Identification and Properties

Trimethyl borate, also known as trimethoxyborane or methyl borate, is the organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a colorless, water-white liquid that is sensitive to moisture and fumes in the air.[2][3] Its primary CAS Registry Number is 121-43-7 .[1][4][5]

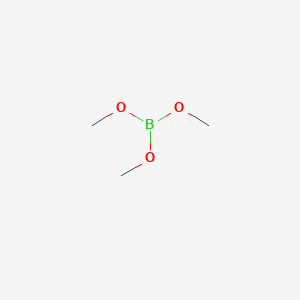

This compound is a borate ester derived from the formal condensation of boric acid with three equivalents of methanol (B129727).[2] The central boron atom is bonded to three methoxy (B1213986) groups, resulting in a trigonal planar geometry. This electron-deficient boron center makes this compound a weak Lewis acid.[1][4]

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 121-43-7 | [1][5][6][7] |

| Molecular Weight | 103.91 g/mol | [1][6][7] |

| Appearance | Colorless, water-white liquid | [1][2][3][8] |

| Density | 0.932 g/mL at 20 °C | [1][3][4] |

| Melting Point | -34 °C to -29.3 °C | [1][2][3][4][9] |

| Boiling Point | 68-69 °C | [1][3][4][9] |

| Flash Point | -13 °C | [4] |

| Refractive Index (n20/D) | 1.3568 to 1.358 | [2][3] |

| Vapor Pressure | 137 mmHg at 25 °C | [2][8] |

| Vapor Density | 3.59 (Air = 1) | [2] |

| Solubility | Miscible with ether, methanol, hexane, THF. Decomposes in water. | [2][3][4] |

Experimental Protocols and Methodologies

This compound is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and its application in key chemical transformations relevant to drug development.

This is the most common laboratory and industrial method for preparing this compound. It involves the esterification of boric acid with methanol, typically using an acid catalyst, and removing the water formed to drive the equilibrium.

Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine boric acid (H₃BO₃) or boric oxide (B₂O₃) with an excess of dry methanol (CH₃OH).[9][10]

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture. The acid acts as a dehydrating agent and catalyst.[8][9]

-

Reaction: Heat the mixture to reflux. The esterification reaction produces this compound and water.

-

Azeotropic Distillation: this compound forms a low-boiling azeotrope with methanol (boiling point ~54-55 °C), which allows for its separation from the reaction mixture by distillation.[9][11][12] This azeotrope typically consists of about 75% this compound and 25% methanol.[8][9][10]

-

Purification: To obtain pure this compound, the azeotrope must be broken. This can be achieved by chemical means, such as by adding a boron trihalide (e.g., BBr₃) to react with the remaining methanol, or by physical separation methods like extractive distillation or treatment with a drying agent like anhydrous calcium chloride.[9][11]

This compound is a crucial precursor for synthesizing boronic acids, which are key components in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.[8][10][13]

Protocol:

-

Grignard Formation: Prepare a Grignard reagent (ArMgBr) from an appropriate aryl halide (ArBr) and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

-

Boronation Reaction: Cool the Grignard solution to a low temperature (typically -78 °C). Add this compound dropwise to the cooled solution. The highly nucleophilic Grignard reagent attacks the electrophilic boron atom.[8]

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., HCl or H₂SO₄). This hydrolyzes the intermediate boronate ester.

-

Workup and Isolation: Perform a liquid-liquid extraction to separate the aqueous and organic layers. The arylboronic acid (ArB(OH)₂) is typically isolated from the organic layer by crystallization, precipitation, or chromatography.

This compound is the primary precursor for the industrial production of sodium borohydride (B1222165) (NaBH₄), a widely used reducing agent in drug synthesis.[1][8]

Protocol:

-

Reactant Slurry: Prepare a slurry of sodium hydride (NaH) in a suitable high-boiling solvent.

-

Addition of TMB: Add this compound (B(OCH₃)₃) to the sodium hydride slurry at an elevated temperature.

-

Reaction: The reaction proceeds to form sodium borohydride and sodium methoxide (B1231860) (NaOCH₃) as a byproduct.

-

Reaction: 4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃[1]

-

-

Isolation: The solid products, sodium borohydride and sodium methoxide, are separated from the reaction mixture. Further purification steps are required to isolate the NaBH₄.

Key Applications in Research and Drug Development

Beyond its role as a precursor, this compound has several direct and indirect applications in the pharmaceutical and chemical industries.

-

Precursor for Suzuki Coupling: As detailed above, its role in creating boronic acids is paramount for constructing complex organic molecules, including many active pharmaceutical ingredients (APIs).[13]

-

Reducing Agent Synthesis: It is indispensable for manufacturing sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[1][7][8]

-

Amidation Reactions: this compound can mediate the amidation of carboxylic acids, including α-hydroxy acids, without disturbing sensitive functional groups or stereocenters. This has been demonstrated in the synthesis of the drug Mirabegron.[14]

-

Polymer Additive: It has been investigated as a fire retardant additive in various polymers.[4][8][10]

-

Brazing and Soldering: It serves as a gaseous antioxidant in brazing and solder fluxes.[8][10]

-

Wood Preservation: In vapor-phase treatments, it diffuses into wood and hydrolyzes to deposit boric acid, a known wood preservative.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 121-43-7 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CAS 121-43-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 121-43-7 [matrix-fine-chemicals.com]

- 7. scbt.com [scbt.com]

- 8. A Class of Borate Ester: this compound | Borates Today [borates.today]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. atamankimya.com [atamankimya.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. Ascensus [ascensusspecialties.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Trimethyl Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of trimethyl borate (B1201080), a reaction of significant interest in organic synthesis and various industrial processes. The document details the reaction mechanism, kinetics, and influential factors, supported by quantitative data and detailed experimental protocols.

Introduction

Trimethyl borate, B(OCH₃)₃, is a versatile organoboron compound widely utilized as a reagent in organic chemistry, notably as a precursor to boronic acids for Suzuki couplings.[1][2] Its utility is often influenced by its susceptibility to hydrolysis, a rapid reaction with water that yields boric acid and methanol (B129727).[3][4] Understanding and controlling this hydrolysis is paramount for its effective use in synthesis and other applications. This guide aims to provide a detailed technical understanding of this fundamental reaction.

The Hydrolysis Reaction

The overall chemical equation for the hydrolysis of this compound is as follows:

B(OCH₃)₃ + 3H₂O ⇌ B(OH)₃ + 3CH₃OH

This reaction is a reversible process, but under standard conditions with an excess of water, the equilibrium lies far to the right, favoring the formation of boric acid and methanol.[5] The reaction is known to be extremely rapid, often completing in under a minute in the presence of sufficient water.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₉BO₃ | [6] |

| Molar Mass | 103.91 g/mol | [6] |

| Appearance | Colorless liquid | [4] |

| Density | 0.932 g/mL | [6] |

| Melting Point | -34 °C | [4] |

| Boiling Point | 68-69 °C | [6] |

| Solubility in Water | Decomposes | [6] |

Reaction Mechanism

The hydrolysis of this compound proceeds through a nucleophilic attack of water on the electron-deficient boron atom. Computational studies support a step-wise mechanism involving the formation of a tetrahedral intermediate.

A proposed step-by-step mechanism for the hydrolysis of one methoxy (B1213986) group is illustrated below. The subsequent hydrolysis of the remaining methoxy groups follows a similar pathway.

Caption: Proposed mechanism for the first step of this compound hydrolysis.

The reaction can be catalyzed by both acids and bases. In acidic conditions, protonation of a methoxy group makes it a better leaving group. In basic conditions, the hydroxide (B78521) ion acts as a a more potent nucleophile than water.

Kinetics and Quantitative Data

The hydrolysis of this compound is characterized by its rapid rate. Quantitative studies have provided insights into the equilibrium of this reaction.

Equilibrium Constant

The equilibrium constant (K) for the hydrolysis of methyl borate has been determined to be 15.81.[3] This value indicates a strong thermodynamic preference for the formation of boric acid and methanol.

Factors Influencing Reaction Rate

-

Water Concentration: The rate of hydrolysis is directly proportional to the concentration of water. The reaction can be significantly slowed or effectively stopped by minimizing the presence of water.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. However, due to the already rapid nature of the reaction at room temperature, studies often focus on controlling the temperature to slow the reaction for analytical purposes.[3]

-

Steric Hindrance: The rate of hydrolysis of borate esters is sensitive to steric hindrance around the boron atom. Bulkier alkoxy groups can significantly slow down the rate of hydrolysis.[3]

Experimental Protocols

Several methods can be employed to study the hydrolysis of this compound. The choice of method often depends on the desired information, such as the reaction rate or the extent of hydrolysis at equilibrium.

Titrimetric Method for Monitoring Hydrolysis

This method is suitable for determining the concentration of unhydrolyzed this compound at specific time points.

Principle: The reaction is quenched by adding the sample to a non-aqueous solvent, and the remaining this compound is then hydrolyzed, and the resulting boric acid is titrated with a standard base in the presence of mannitol.

Procedure: [3]

-

Prepare a solution of this compound in a dry, inert solvent (e.g., acetone).

-

Initiate the hydrolysis by adding a known amount of water at a controlled temperature (e.g., in an ice bath to slow the reaction).

-

At desired time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a flask containing anhydrous benzene (B151609) to quench the hydrolysis.

-

The boric acid formed and any unreacted water will precipitate.

-

Filter the mixture to obtain a clear solution of the unhydrolyzed ester in benzene.

-

Take an aliquot of the filtrate, add water, mannitol, and a phenolphthalein (B1677637) indicator.

-

Titrate the boric acid (formed from the hydrolysis of the remaining ester) with a standardized sodium hydroxide solution to a persistent pink endpoint.

-

The amount of NaOH used is proportional to the concentration of unhydrolyzed this compound at the time of quenching.

Caption: Workflow for the titrimetric analysis of this compound hydrolysis.

Spectroscopic and Chromatographic Methods

Modern analytical techniques can also be employed for more detailed kinetic studies.

-

NMR Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the disappearance of this compound and the appearance of methanol and boric acid in real-time.[8][9] This method provides detailed structural information about the species in solution.

-

Gas Chromatography (GC): GC can be used to quantify the concentration of this compound and methanol over time. This method is particularly useful for following the kinetics of the reaction.[10][11]

-

Stopped-Flow Spectrophotometry: For extremely fast reactions, stopped-flow techniques coupled with a suitable detection method (e.g., UV-Vis spectrophotometry if a chromophoric borate ester is used or a coupled assay is devised) can be used to measure initial reaction rates.[12]

Conclusion

The hydrolysis of this compound is a rapid and thermodynamically favorable reaction that is fundamental to its chemistry and applications. A thorough understanding of its mechanism, kinetics, and the factors that influence its rate is crucial for researchers and professionals working with this versatile reagent. The experimental protocols outlined in this guide provide a starting point for the quantitative investigation of this important reaction, enabling better control and optimization of processes involving this compound.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. US2833623A - Recovery of boric acid from this compound - Google Patents [patents.google.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Analysis of Thermal and Hydrolytic Decomposition of Spiroborate Ester of Curcumin with Salicylic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Sodium Borohydride: An In-depth Technical Guide on the Use of Trimethyl Borate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium borohydride (B1222165) (NaBH₄), a versatile reducing agent, utilizing trimethyl borate (B1201080) (B(OCH₃)₃) as a key precursor. The primary focus is on the industrially significant Brown-Schlesinger process, with additional details on alternative methodologies. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.

Introduction

Sodium borohydride is a widely used reducing agent in organic and pharmaceutical synthesis due to its selectivity and mild reactivity.[1] The Brown-Schlesinger process, developed in the mid-20th century, remains a cornerstone of its industrial production.[2][3] This method involves the high-temperature reaction of sodium hydride (NaH) with trimethyl borate.[3][4] Variations of this process, including lower-temperature syntheses in ethereal solvents, have also been explored to enhance safety and yield. This guide will delve into the specifics of these synthetic routes.

The Brown-Schlesinger Process: High-Temperature Synthesis

The Brown-Schlesinger process is the most common commercial method for producing sodium borohydride.[3] It involves the reaction of sodium hydride with this compound in an inert, high-boiling solvent, typically mineral oil.[5]

Reaction Mechanism and Stoichiometry

The overall balanced chemical equation for the Brown-Schlesinger process is:

4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃[1]

This reaction proceeds at elevated temperatures, typically in the range of 225-275 °C.[4][5] The process yields sodium borohydride and sodium methoxide (B1231860) (NaOCH₃) as a byproduct.[1] The reaction is rapid and can achieve high yields of the desired product.[5]

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 225 - 275 °C | [4][5] |

| Molar Ratio (NaH:B(OCH₃)₃) | 4:1 | [5] |

| Reported Yield | Up to 94% | [2][4][6] |

| Solvent | Inert Mineral Oil | [5] |

Experimental Protocol: High-Temperature Synthesis

The following protocol is a generalized procedure based on literature descriptions of the Brown-Schlesinger process.

Materials:

-

Sodium hydride (NaH), finely dispersed

-

This compound (B(OCH₃)₃), anhydrous

-

Inert, high-boiling mineral oil

-

Isopropylamine (B41738) or Diethylene glycol dimethyl ether (for extraction)

-

Anhydrous nitrogen or argon gas

Equipment:

-

High-temperature, stirred autoclave reactor equipped with a heating mantle, thermocouple, mechanical stirrer, and inert gas inlet/outlet.

-

Filtration apparatus

-

Distillation apparatus for solvent recovery

Procedure:

-

Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude air and moisture.

-

Charging the Reactor: A slurry of finely dispersed sodium hydride in inert mineral oil is charged into the reactor.

-

Heating: The stirred slurry is heated to the reaction temperature of 250-270 °C under a continuous inert gas purge.[1]

-

Addition of this compound: Anhydrous this compound is slowly and carefully added to the heated sodium hydride slurry. The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: The reaction mixture is maintained at 250-275 °C with vigorous stirring to ensure complete reaction. Reaction times can vary, but the reaction is generally rapid.[5]

-

Cooling and Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solid product, a mixture of sodium borohydride and sodium methoxide, is insoluble in the mineral oil.[6]

-

Purification: The solid product is separated from the mineral oil by filtration. The crude product is then purified by extraction with a suitable solvent in which sodium borohydride is soluble and sodium methoxide is substantially insoluble.[7]

-

Option A: Isopropylamine Extraction: The crude solid is extracted with isopropylamine. Sodium borohydride dissolves, leaving behind the insoluble sodium methoxide.[5] The resulting solution is filtered, and the isopropylamine is evaporated to yield purified sodium borohydride.

-

Option B: Diethylene Glycol Dimethyl Ether Extraction: Alternatively, the crude mixture can be extracted with diethylene glycol dimethyl ether.[8]

-

-

Drying: The purified sodium borohydride is dried under vacuum to remove any residual solvent.

Alternative Synthesis: Low-Temperature Process in Tetrahydrofuran (B95107)

An alternative to the high-temperature Brown-Schlesinger process involves the reaction of sodium hydride with an excess of this compound in tetrahydrofuran (THF) as a solvent. This method proceeds at a much lower temperature, around 65 °C.

Reaction and Stoichiometry

The reaction in THF with excess this compound leads to the formation of sodium borohydride and sodium tetramethoxyborate (NaB(OCH₃)₄).

Quantitative Data

| Parameter | Value |

| Reaction Temperature | ~65 °C |

| Solvent | Tetrahydrofuran (THF) |

| Reactant Order of Addition | Sodium hydride added to a solution of this compound in THF |

| This compound Concentration | > 20% by volume in THF |

| Reaction Time | 0.75 - 1.5 hours |

Experimental Protocol: Low-Temperature Synthesis

Materials:

-

Sodium hydride (NaH)

-

This compound (B(OCH₃)₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Anhydrous nitrogen or argon gas

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, dropping funnel, and inert gas inlet.

-

Heating mantle with a temperature controller.

-

Filtration apparatus.

Procedure:

-

Reactor Setup: A dry round-bottom flask is charged with anhydrous THF and the desired amount of this compound under an inert atmosphere.

-

Reactant Addition: Sodium hydride is added portion-wise to the stirred solution of this compound in THF at room temperature. The order of addition is crucial for achieving good yields.

-

Heating and Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 0.75 to 1.5 hours.

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solid sodium borohydride product is insoluble in the THF and can be isolated by filtration. The byproduct, sodium tetramethoxyborate, remains dissolved in the THF.

-

Washing and Drying: The filtered solid is washed with anhydrous THF to remove any entrained impurities and then dried under vacuum.

Alternative Precursor: Sodium Aluminum Hydride

Another synthetic route involves the reaction of this compound with sodium aluminum hydride (NaAlH₄).

Reaction and Stoichiometry

B(OCH₃)₃ + NaAlH₄ → NaBH₄ + Al(OCH₃)₃[1]

This reaction produces sodium borohydride and aluminum methoxide as a byproduct.

Product Separation

The separation of sodium borohydride from aluminum methoxide can be achieved by dissolving the aluminum product in a solvent in which sodium borohydride is substantially insoluble, such as toluene.[1] The insoluble sodium borohydride can then be isolated by filtration.[1]

Visualizing the Process

Brown-Schlesinger Process Workflow

Caption: Workflow for the Brown-Schlesinger synthesis of sodium borohydride.

Chemical Reaction Pathway

Caption: Reactants and products in the Brown-Schlesinger process.

Conclusion

The synthesis of sodium borohydride using this compound as a precursor is a well-established and efficient process, particularly the high-temperature Brown-Schlesinger method. This guide has provided a detailed overview of the primary synthetic routes, including reaction conditions, quantitative data, and step-by-step experimental protocols. The inclusion of process diagrams offers a clear visual representation of the workflow and chemical transformations. For researchers and professionals in drug development, a thorough understanding of these synthetic methods is crucial for the effective application of this important reducing agent. Further optimization and exploration of alternative, more sustainable synthetic pathways continue to be areas of active research.

References

- 1. niir.org [niir.org]

- 2. mdpi.com [mdpi.com]

- 3. deepresource.wordpress.com [deepresource.wordpress.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. www1.eere.energy.gov [www1.eere.energy.gov]

- 7. US2883263A - Method for purifying sodium borohydride - Google Patents [patents.google.com]

- 8. US3105746A - Purification of sodium borohydride - Google Patents [patents.google.com]

The Green Flame of Trimethyl Borate: An In-depth Technical Guide to its Combustion Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080) (TMB), an organoboron compound with the formula B(OCH₃)₃, is well-known for its characteristic and vibrant green flame.[1][2][3][4][5] This property makes it a subject of interest not only for pyrotechnic displays but also for fundamental combustion research and potential applications where a distinct visual flame signature is desirable. This technical guide provides a comprehensive overview of the green flame combustion characteristics of trimethyl borate, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key processes. It is important to note that much of the available literature discusses this compound in the context of its azeotropic mixture with methanol (B129727) (typically 75% TMB and 25% methanol), and data on the combustion of pure this compound is limited.[3]

Synthesis and Properties of this compound

This compound is synthesized via the esterification of boric acid with methanol, typically in the presence of a dehydrating agent like sulfuric acid.[5] The reaction proceeds as follows:

B(OH)₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O

TMB is a colorless liquid with a boiling point of 68-69°C.[2] It is flammable and its vapor can form explosive mixtures with air.[6]

Quantitative Combustion Data

Quantitative data on the fundamental combustion properties of this compound are sparse in the scientific literature. The following tables summarize the available data, primarily from studies on TMB as a fuel additive or in droplet combustion experiments.

| Parameter | Value | Conditions | Source(s) |

| Flame Temperature | 600 K | Single droplet combustion of pure TMB | [7] |

| 631 K | Droplet combustion of 60 wt% TMB with 40 wt% Ethanol | [8] | |

| Extinction Time | ~1270 ms | Single droplet combustion of pure TMB | [7] |

| In-Cylinder Pressure (as gasoline additive) | 26.88 bar | 2.5% TMB in gasoline, single-cylinder SI engine at 2500 rpm, full load | [1][9] |

| Peak Emission Wavelength (BO₂) | 547.1 nm | Combustion of amorphous boron powder in pure O₂ | [10][11] |

Note: The flame temperatures reported are from droplet combustion experiments and may not represent the adiabatic flame temperature of a premixed flame.

Experimental Protocols

Detailed experimental investigation of the combustion characteristics of this compound would employ a range of standard techniques used in combustion science. While specific studies on pure TMB are limited, the following protocols describe how these properties would be measured.

Laminar Burning Velocity Measurement: Heat Flux Method

The heat flux method is a common technique for accurately measuring the laminar burning velocity of a premixed flame.

Apparatus:

-

A flat-flame burner with a porous, temperature-controlled surface.

-

Mass flow controllers for precise metering of fuel vapor, air, and any diluents.

-

A fuel vaporization system to introduce gaseous TMB into the mixture.

-

Thermocouples embedded in the burner plate to measure the temperature gradient.

-

A cooling/heating circuit to control the burner surface temperature.

Procedure:

-

A premixed, flat flame of TMB and air is stabilized on the burner surface.

-

The flow rates of TMB vapor and air are precisely controlled to achieve a specific equivalence ratio.

-

The burner surface temperature is adjusted until the net heat flux to the burner is zero, indicating an adiabatic flame.

-

The laminar burning velocity is then equal to the velocity of the unburned gas mixture approaching the flame front.

Flame Temperature and Species Concentration: Laser-Induced Fluorescence (LIF)

LIF is a powerful non-intrusive technique for measuring in-flame temperature and the concentration of key radical species.

Apparatus:

-

A tunable laser system (e.g., a dye laser or an optical parametric oscillator) to excite the species of interest.

-

Optics to form a laser sheet that passes through the flame.

-

A sensitive camera with appropriate filters to capture the fluorescence signal.

-

A spectrometer for detailed spectral analysis.

Procedure:

-

A stable TMB flame is established (e.g., on a Bunsen or flat-flame burner).

-

The laser is tuned to an electronic transition of a target species, such as the BO or BO₂ radical, which are key intermediates in boron combustion.

-

The laser sheet illuminates a cross-section of the flame, and the resulting fluorescence is imaged by the camera.

-

The intensity of the fluorescence signal is related to the concentration of the species.

-

For temperature measurements, a two-line LIF technique can be employed, where two different transitions of the same species are excited, and the ratio of the resulting fluorescence signals is used to determine the temperature.

Emission Spectroscopy

Emission spectroscopy is used to identify the light-emitting species in the flame, which are responsible for its color.

Apparatus:

-

A stable TMB flame.

-

A light collection system (e.g., a lens and fiber optic cable).

-

A spectrometer to disperse the collected light.

-

A detector (e.g., a CCD camera) to record the spectrum.

Procedure:

-

Light from the TMB flame is collected and directed into the spectrometer.

-

The spectrometer separates the light into its constituent wavelengths.

-

The detector records the intensity of light at each wavelength, producing an emission spectrum.

-

The peaks in the spectrum are then compared to known emission lines and bands of different molecules and atoms to identify the emitting species. Spectroscopic data from boron combustion show significant emissions from the BO₂ radical, particularly around 547.1 nm, which is in the green region of the visible spectrum.[10][11]

Visualizations

Synthesis of this compound

Experimental Workflow for Laminar Burning Velocity Measurement

Postulated Signaling Pathway for Green Flame Emission

Conclusion

The vibrant green flame of this compound combustion is a visually striking phenomenon rooted in the electronic transitions of boron-containing intermediate species, primarily BO₂. While a complete quantitative understanding of TMB combustion is still an area for further research, the existing data and established experimental techniques provide a solid foundation for future investigations. For researchers in drug development and other fields, the unique spectral signature of TMB combustion could offer possibilities for specialized diagnostic or marking applications. Further studies focusing on the fundamental combustion properties of pure this compound are needed to build more comprehensive chemical kinetic models and to fully characterize its behavior as a fuel.

References

- 1. researchgate.net [researchgate.net]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Study on emission spectroscopy and flame of boron combustion in different atmosphere - 西北工业大学 [pure.nwpu.edu.cn:443]

Solubility of trimethyl borate in common organic solvents.

An In-depth Technical Guide on the Solubility of Trimethyl Borate (B1201080) in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethyl borate in common organic solvents. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a reagent or solvent.

Core Solubility Characteristics

This compound, with the chemical formula B(OCH₃)₃, is a colorless, volatile liquid.[1] Its solubility profile is characterized by high miscibility with a wide range of non-aqueous solvents. It is important to note that this compound is moisture-sensitive and will hydrolyze in the presence of water to form boric acid and methanol.[1][2] While it is miscible with many alcohols, it can undergo transesterification, a process where the methoxy (B1213986) groups are exchanged with the alkoxy groups of the solvent alcohol.[3][4]

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of this compound in various common organic solvents. In many cases, this compound is fully miscible, meaning it can be mixed in all proportions to form a single homogeneous phase.

| Solvent Classification | Solvent Name | Chemical Formula | Solubility/Miscibility | Citations |

| Alcohols | Methanol | CH₃OH | Miscible | [2][5][6][7] |

| Ethanol | C₂H₅OH | Miscible | [1][6][8] | |

| Isopropanol | C₃H₈O | Miscible | [5][6] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | [1][5][6][7] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | [2][5][6][7] | |

| Ketones | Acetone | C₃H₆O | Miscible | [6] |

| Hydrocarbons | Hexane | C₆H₁₄ | Miscible | [2][5][6][7] |

| Heptane | C₇H₁₆ | Miscible | [6] | |

| Benzene | C₆H₆ | Soluble | [9] | |

| Other | Isopropylamine | C₃H₉N | Miscible | [5][6] |

| Mineral Oil | N/A | Miscible | [6] |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

This section details a standard laboratory procedure to qualitatively determine the miscibility of this compound with a given organic solvent at ambient temperature.

Objective: To visually assess whether this compound and a selected organic solvent are miscible.

Materials:

-